(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine
Description
The compound (2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine is a chiral molecule featuring a pyridine ring substituted with a methylpyrazole group and an oxolane ring
Properties
IUPAC Name |
(2S,3R)-2-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17-8-11(7-16-17)9-4-10(6-15-5-9)13-12(14)2-3-18-13/h4-8,12-13H,2-3,14H2,1H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXTWUTSDAZHM-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C3C(CCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)[C@H]3[C@@H](CCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Methylpyrazole Group: The methylpyrazole group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with 1-methylpyrazole.
Construction of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving an epoxide intermediate that reacts with an amine to form the desired oxolane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpyrazole group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the oxolane ring, potentially converting them into more saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce more saturated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in the study of biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of polymers, catalysts, or other industrially relevant substances.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine: shares similarities with other pyridine and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
